molecular formula C13H16O2Si B1596209 Methyl 4-((trimethylsilyl)ethynyl)benzoate CAS No. 75867-41-3

Methyl 4-((trimethylsilyl)ethynyl)benzoate

Cat. No.: B1596209
CAS No.: 75867-41-3
M. Wt: 232.35 g/mol
InChI Key: OMKQKBOYVRHLRP-UHFFFAOYSA-N
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Description

Significance of Arylalkynes and Trimethylsilyl (B98337) (TMS) Protecting Groups in Organic Synthesis

Arylalkynes, which are aromatic compounds containing a carbon-carbon triple bond, are fundamental building blocks in organic synthesis. numberanalytics.comnumberanalytics.com Their importance stems from the high reactivity of the alkyne's π-bonds, which allows them to participate in a wide array of chemical transformations, including addition reactions, cycloadditions, and transition metal-catalyzed coupling reactions. numberanalytics.comlibretexts.org This versatility makes them crucial intermediates in the construction of pharmaceuticals, natural products, and advanced materials with specific electronic properties. numberanalytics.comnumberanalytics.com The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a particularly powerful method for forming carbon-carbon bonds and is widely used to synthesize arylalkynes. numberanalytics.comorganic-chemistry.org

In many synthetic sequences, the terminal hydrogen of an alkyne is acidic and can interfere with desired reactions. libretexts.org To circumvent this, chemists employ protecting groups. The trimethylsilyl (TMS) group is one of the most common and effective protecting groups for terminal alkynes. ccspublishing.org.cngelest.com It consists of a silicon atom bonded to three methyl groups. wikipedia.org The TMS group is chemically inert under many reaction conditions and is large enough to provide steric hindrance, preventing unwanted reactions at the alkyne terminus. wikipedia.org A key advantage of the TMS group is that it can be easily introduced using reagents like trimethylsilyl chloride (TMSCl) and selectively removed under mild conditions, often using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or bases like potassium carbonate in methanol (B129727). gelest.comchemspider.comfiveable.me This protection/deprotection strategy is a cornerstone of modern organic synthesis, enabling the construction of complex polyfunctional molecules. researchgate.netresearchgate.net

Overview of Methyl 4-((trimethylsilyl)ethynyl)benzoate as a Key Intermediate in Advanced Chemical Syntheses

This compound (MTEB) is a molecule that strategically combines the features of a protected arylalkyne and a functionalized aromatic ring. Its structure consists of a benzene (B151609) ring substituted at the 1- and 4-positions with a methyl ester group (-COOCH₃) and a trimethylsilyl-protected ethynyl (B1212043) group (-C≡C-Si(CH₃)₃), respectively.

This compound serves as a critical precursor in multi-step syntheses. nih.gov The TMS-protected alkyne is stable during reactions that modify other parts of the molecule. Subsequently, the TMS group can be cleaved to reveal a terminal alkyne, methyl 4-ethynylbenzoate, which is then available for further transformations, such as Sonogashira couplings, to build more elaborate structures. chembk.comsigmaaldrich.comgelest.com This step-wise reactivity makes MTEB a valuable building block for creating unsymmetrical diarylacetylenes and other complex conjugated systems. gelest.com

Researchers have utilized this compound in the synthesis of a variety of advanced materials. It is a known precursor for ethynylarene-based ligands, which are used to construct metal-organic frameworks (MOFs)—porous materials with applications in gas storage and catalysis. nih.gov Furthermore, it has been employed in the synthesis of novel calamitic (rod-shaped) liquid crystals, where the rigid alkyne unit contributes to the mesomorphic properties of the final molecules. researchgate.netcore.ac.uk

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 75867-41-3 nih.govchemicalbook.com
Molecular Formula C₁₃H₁₆O₂Si nih.govchemicalbook.com
Molar Mass 232.35 g/mol nih.govchemicalbook.com
Appearance Solid sigmaaldrich.com
Melting Point 56-57 °C chemicalbook.com
Boiling Point 281.7±32.0 °C (Predicted) chemicalbook.com

| IUPAC Name | this compound | nih.govsigmaaldrich.com |

Historical Context of its Synthetic Development and Early Research Applications

The primary method for synthesizing this compound is the Sonogashira cross-coupling reaction. nih.govcore.ac.uk This well-established organometallic reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) salt. organic-chemistry.orgnih.gov In a typical synthesis of MTEB, methyl 4-iodobenzoate (B1621894) is reacted with trimethylsilylacetylene (B32187) in the presence of a palladium catalyst (like PdCl₂(PPh₃)₂), a copper(I) co-catalyst (like CuI), and an amine base (like triethylamine). nih.govcore.ac.uk

Table 2: Typical Sonogashira Reaction for MTEB Synthesis

Reactant 1 Reactant 2 Catalyst System Product Reference(s)

Early research recognized the utility of this compound as a stable, purifiable intermediate for accessing terminal arylalkynes. researchgate.net The TMS group not only protects the alkyne but also imparts favorable solubility and chromatographic properties, simplifying purification. Its application as a building block for materials science was explored early on, particularly in the field of liquid crystals. core.ac.uk Researchers synthesized series of benzoate (B1203000) derivatives containing the 4-((trimethylsilyl)ethynyl)phenyl core to investigate how the rigid, linear alkyne unit and the bulky TMS group influence the formation of liquid crystalline phases. researchgate.netcore.ac.uk These studies helped establish MTEB as a valuable component for designing molecules with specific optical and electronic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(2-trimethylsilylethynyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2Si/c1-15-13(14)12-7-5-11(6-8-12)9-10-16(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKQKBOYVRHLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348699
Record name methyl 4-trimethylsilylethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75867-41-3
Record name methyl 4-trimethylsilylethynylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Optimization for Methyl 4 Trimethylsilyl Ethynyl Benzoate

Palladium-Catalyzed Cross-Coupling Strategies

The formation of the carbon-carbon triple bond in Methyl 4-((trimethylsilyl)ethynyl)benzoate is efficiently achieved through palladium-catalyzed cross-coupling methods. The Sonogashira reaction, in particular, stands out as the most utilized and extensively studied approach for this transformation.

Sonogashira Coupling Reaction: Mechanistic Aspects and Scope

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. Meanwhile, the copper cycle involves the reaction of the copper(I) salt with the terminal alkyne and base to form a copper(I) acetylide intermediate. wikipedia.orgyoutube.comnih.gov This activated alkyne species then undergoes transmetalation to the palladium complex. The resulting diorganopalladium(II) complex subsequently undergoes reductive elimination to furnish the final alkyne product and regenerate the active Pd(0) catalyst. youtube.com

The choice of the palladium catalyst is critical for the success of the Sonogashira coupling. A variety of palladium sources have been effectively employed, with phosphine-ligated palladium complexes being the most common. libretexts.org

Key catalytic systems include:

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) : This is a frequently used, air-stable palladium(II) precatalyst. wikipedia.org It is reduced in situ to the active palladium(0) species by reagents in the reaction mixture, such as an amine or phosphine (B1218219) ligand. wikipedia.org It is noted for being more soluble and stable than tetrakis(triphenylphosphine)palladium(0). libretexts.org

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) : This is a common palladium(0) catalyst used directly in the reaction. wikipedia.orglibretexts.org

Other Palladium Complexes : Bidentate phosphine ligands have also been successfully used, leading to catalysts such as [Pd(dppe)Cl₂], [Pd(dppp)Cl₂], and [Pd(dppf)Cl₂]. wikipedia.orglibretexts.org The electronic and steric properties of the phosphine ligands can be modified to improve catalytic activity and stability. libretexts.org For instance, using electron-rich phosphine ligands can enhance the rate of the oxidative addition step. libretexts.org

Catalyst NameFormulaCommon Application Notes
Bis(triphenylphosphine)palladium(II) dichloridePd(PPh₃)₂Cl₂A stable Pd(II) precatalyst that is reduced in situ. More soluble and stable than Pd(PPh₃)₄. wikipedia.orglibretexts.org
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄A common Pd(0) catalyst used directly in the coupling reaction. wikipedia.orglibretexts.org
[1,2-Bis(diphenylphosphino)ethane]palladium(II) chloride[Pd(dppe)Cl₂]A catalyst featuring a bidentate phosphine ligand, sometimes used as an alternative to monodentate ligands. wikipedia.orglibretexts.org
[1,3-Bis(diphenylphosphino)propane]palladium(II) chloride[Pd(dppp)Cl₂]Another bidentate phosphine ligand-based catalyst employed in Sonogashira couplings. wikipedia.orglibretexts.org

In the classic Sonogashira protocol, a copper(I) salt, most commonly cuprous iodide (CuI), serves as a crucial co-catalyst. wikipedia.org The primary role of the copper(I) species is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide. youtube.comyoutube.com This copper acetylide is a more potent nucleophile than the terminal alkyne itself, and it readily participates in the transmetalation step with the palladium center. wikipedia.org The addition of the copper co-catalyst significantly increases the reaction rate, allowing the coupling to proceed under much milder conditions, often at room temperature, than copper-free methods. wikipedia.org

The selection of both the solvent and the base is pivotal for optimizing the efficiency of the Sonogashira reaction.

Base : A base is required to neutralize the hydrogen halide (e.g., H-I or H-Br) that is formed as a byproduct of the coupling reaction. wikipedia.org Amine bases are typically used, and they can often function as the solvent as well. wikipedia.orgyoutube.com Triethylamine (B128534) (Et₃N) and diethylamine (B46881) are common choices that effectively serve this dual purpose. wikipedia.org Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be employed, particularly in cases where an amine might interfere with the reaction. wikipedia.orgnih.gov

ParameterExamplesRole in the Reaction
Base Triethylamine (Et₃N), DiethylamineNeutralizes the hydrogen halide byproduct; can also act as the solvent. wikipedia.orgyoutube.com
Potassium Carbonate (K₂CO₃)An alternative inorganic base. wikipedia.orgnih.gov
Solvent Triethylamine (Et₃N)Often serves as both base and solvent. wikipedia.org
Dimethylformamide (DMF), Dioxane, THFUsed as the reaction medium; the choice can significantly affect reaction efficiency and yield. wikipedia.orgscielo.brhes-so.ch

The synthesis of this compound requires two key precursors: an aryl halide and a terminal alkyne.

Aryl Halide : The reactivity of the aryl halide (Ar-X) in the oxidative addition step is highly dependent on the nature of the halogen (X). The established order of reactivity is I > Br > Cl > F. scielo.br Consequently, Methyl 4-iodobenzoate (B1621894) is a more reactive substrate than Methyl 4-bromobenzoate for the Sonogashira coupling, generally providing higher yields in shorter reaction times under milder conditions. nih.govhes-so.ch While aryl bromides are less reactive, they are often used due to their lower cost and wider availability compared to aryl iodides. researchgate.net The coupling of aryl chlorides is even more challenging and typically requires more specialized and highly active catalytic systems. scielo.br

Terminal Alkyne : The alkyne precursor for this synthesis is Trimethylsilylacetylene (B32187) . The trimethylsilyl (B98337) (TMS) group is often used as a protecting group for the terminal alkyne's acidic proton. It prevents self-coupling (homocoupling) of the alkyne, which can be a significant side reaction. nih.gov The TMS group can be readily removed later in a synthetic sequence if the terminal alkyne is desired.

PrecursorReactivity/Role
Methyl 4-iodobenzoateHighly reactive aryl halide precursor due to the C-I bond being weaker than C-Br, leading to faster oxidative addition. scielo.brhes-so.ch
Methyl 4-bromobenzoateLess reactive than the iodo-analogue but a common and cost-effective precursor. scielo.brresearchgate.net Requires more forcing conditions.
TrimethylsilylacetyleneThe alkyne coupling partner. The trimethylsilyl group protects the terminal alkyne, preventing homocoupling side reactions. nih.gov

Regioselective Synthesis Approaches for Isomeric Derivatives

The principles of the Sonogashira coupling allow for the regioselective synthesis of isomeric derivatives of the target compound. The final position of the ((trimethylsilyl)ethynyl) group on the benzoate (B1203000) ring is dictated entirely by the starting position of the halide on the precursor.

To synthesize isomers such as methyl 3-((trimethylsilyl)ethynyl)benzoate or methyl 2-((trimethylsilyl)ethynyl)benzoate, one would employ the corresponding isomeric aryl halide. For example:

The reaction of methyl 3-iodobenzoate or methyl 3-bromobenzoate with trimethylsilylacetylene under Sonogashira conditions would yield methyl 3-((trimethylsilyl)ethynyl)benzoate.

Similarly, using methyl 2-iodobenzoate or methyl 2-bromobenzoate as the starting material would lead to the formation of methyl 2-((trimethylsilyl)ethynyl)benzoate.

This approach provides a direct and reliable method for accessing specific isomers, as the cross-coupling reaction does not typically induce isomerization on the aromatic ring. The regioselectivity is therefore controlled by the choice of the readily available halo-substituted benzoate precursors.

Alternative Synthetic Pathways and Comparative Analysis

The primary and most documented method for synthesizing this compound is the Sonogashira cross-coupling reaction. nih.gov However, variations of this method and other multi-step pathways provide alternative approaches, each with distinct advantages and disadvantages.

Sonogashira Coupling: The Primary Pathway The most common synthesis involves a direct, one-pot Sonogashira coupling of an aryl halide, typically methyl 4-iodobenzoate or methyl 4-bromobenzoate, with (trimethylsilyl)acetylene. nih.govcore.ac.uk This reaction is traditionally catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine (Et₃N). core.ac.ukorganic-chemistry.org

Alternative Pathway 1: Two-Step Synthesis via Carboxylic Acid Intermediate An alternative route involves the initial synthesis of 4-((trimethylsilyl)ethynyl)benzoic acid, which is then esterified to yield the final product.

Sonogashira Coupling: 4-Iodobenzoic acid is coupled with (trimethylsilyl)acetylene using a PdCl₂/CuI/PPh₃ catalyst system in triethylamine to produce 4-((trimethylsilyl)ethynyl)benzoic acid. core.ac.uk

Esterification: The resulting carboxylic acid is converted to its acid chloride using a reagent like oxalyl chloride. This activated intermediate then undergoes esterification with methanol (B129727). A different approach involves a DCC (N,N'-dicyclohexylcarbodiimide) mediated esterification. researchgate.net

Alternative Pathway 2: Modified Sonogashira Conditions Recent advancements in catalysis have led to modified Sonogashira protocols that offer improvements in efficiency and environmental profile.

Copper-Free Sonogashira Coupling: Concerns over the toxicity and environmental impact of copper have driven the development of copper-free Sonogashira reactions. organic-chemistry.orgnih.gov These methods rely on highly efficient palladium catalysts, sometimes in combination with specific ligands or bases, to facilitate the coupling at mild, often room-temperature, conditions. nih.gov Air-stable palladium precatalysts have been designed to simplify the procedure and enhance reliability. nih.gov

Room-Temperature Synthesis: The development of highly active catalyst systems, such as [DTBNpP]Pd(crotyl)Cl, allows the coupling of aryl bromides and iodides at room temperature. nih.gov This contrasts with traditional methods that often require elevated temperatures, thus offering significant energy savings.

Comparative Analysis The choice of synthetic pathway depends on factors such as starting material availability, desired purity, scalability, and cost. The direct, one-pot Sonogashira coupling is generally preferred for its efficiency and higher atom economy. The two-step method, while longer, allows for the isolation and purification of the intermediate carboxylic acid, which can be beneficial in certain research contexts. Copper-free and room-temperature modifications represent significant process optimizations, enhancing the practicality and sustainability of the synthesis.

Table 1: Comparative Analysis of Synthetic Pathways for this compound

PathwayStarting MaterialsKey Reagents/CatalystsTypical ConditionsAdvantagesDisadvantages
Traditional SonogashiraMethyl 4-iodobenzoate, (Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂, CuI, PPh₃, Et₃NElevated temperatureDirect, one-pot synthesisRequires heat, uses toxic copper co-catalyst
Two-Step (via Acid)4-Iodobenzoic acid, (Trimethylsilyl)acetylene, Methanol1. PdCl₂, CuI, PPh₃ 2. Oxalyl Chloride or DCCMulti-step, room temperature to elevatedAllows isolation of key intermediateLower atom economy, more steps, uses hazardous reagents (oxalyl chloride)
Copper-Free SonogashiraMethyl 4-bromobenzoate, (Trimethylsilyl)acetylenePd catalyst (e.g., Pd(PhCN)₂Cl₂/P(t-Bu)₃), amine baseRoom temperatureAvoids toxic copper, milder conditionsMay require more specialized/expensive catalysts

Reactivity and Transformative Potential of Methyl 4 Trimethylsilyl Ethynyl Benzoate

Cleavage of the Trimethylsilyl (B98337) Group: Generation of Terminal Alkynes

A key transformation of Methyl 4-((trimethylsilyl)ethynyl)benzoate involves the cleavage of the silicon-carbon bond to unmask the terminal alkyne. This deprotection step is crucial as it generates a highly reactive ethynyl (B1212043) group, ready for subsequent functionalization. The trimethylsilyl group is an effective protecting group for terminal alkynes, preventing unwanted side reactions while other chemical modifications are performed on the molecule. Its removal is typically achieved under mild conditions, preserving other functional groups within the molecule.

Base-Catalyzed Desilylation Mechanisms (e.g., using Potassium Hydroxide (B78521) (KOH), Potassium Carbonate (K2CO3))

The removal of the trimethylsilyl group from silylalkynes can be efficiently accomplished using base catalysis. The choice of base and reaction conditions allows for selective deprotection, often with high yields.

Potassium Carbonate (K2CO3): A particularly mild and effective method for the desilylation of TMS-protected alkynes involves the use of potassium carbonate in a protic solvent like methanol (B129727). chemspider.com This method is often performed at room temperature and is valued for its simplicity and compatibility with a wide range of functional groups. chemspider.comresearchgate.net The mechanism proceeds via the in-situ generation of a methoxide (B1231860) ion (CH₃O⁻) from the reaction of potassium carbonate with methanol. The methoxide ion then acts as a nucleophile, attacking the silicon atom of the trimethylsilyl group. This nucleophilic attack results in the cleavage of the carbon-silicon bond, liberating the terminal alkyne. The byproducts, such as trimethylmethoxysilane, are volatile and easily removed.

Potassium Hydroxide (KOH): Potassium hydroxide is another common base used for this transformation. In a solvent mixture such as tetrahydrofuran (B95107) (THF) and methanol, KOH can effectively cleave the TMS group. The mechanism involves the hydroxide ion (OH⁻) acting as the nucleophile, attacking the silicon atom to break the Si-C bond. When using this compound, the use of KOH can also lead to the simultaneous saponification of the methyl ester group, directly yielding the carboxylate salt of 4-ethynylbenzoic acid. Subsequent acidification then produces the free carboxylic acid. This one-pot deprotection and saponification can be a highly efficient route to 4-ethynylbenzoic acid.

Table 1: Comparison of Base-Catalyzed Desilylation Conditions
Base CatalystTypical SolventTemperatureKey FeaturesReference
Potassium Carbonate (K₂CO₃)Methanol (MeOH)Room TemperatureVery mild conditions; high functional group tolerance; ideal for preserving ester group. chemspider.com
Potassium Hydroxide (KOH)Methanol (MeOH) / Water (H₂O) / THFRoom Temperature to RefluxStronger base; can simultaneously saponify the ester to a carboxylic acid. nih.gov

Synthetic Utility of Desilylated Products (e.g., 4-Ethynylbenzoic acid and its esters)

Once the trimethylsilyl group is removed, the resulting terminal alkynes, primarily 4-ethynylbenzoic acid and its ester, Methyl 4-ethynylbenzoate, become valuable intermediates for a multitude of applications. chemimpex.comchemicalbook.com Their rigid, rod-like structure combined with the reactive ethynyl and carboxylate/ester functionalities makes them ideal building blocks in diverse fields. nih.govchemimpex.com

These desilylated compounds serve as essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and fluorescent probes. chemimpex.com In materials science, they are used to create functionalized surfaces, nanomaterials, and high-performance polymers with enhanced thermal and mechanical properties. chemimpex.com For instance, 4-ethynylbenzoic acid is a key monomer for producing dendritic helical poly(phenylacetylenes) and is used in the development of zinc porphyrins for dye-sensitized solar cells (DSSCs). sigmaaldrich.com

Table 2: Applications of Desilylated Products
ProductField of ApplicationSpecific UseReference
4-Ethynylbenzoic acidOrganic SynthesisIntermediate for pharmaceuticals and agrochemicals. chemimpex.com
Polymer ChemistryMonomer for high-performance polymers with enhanced thermal stability. chemimpex.com
Precursor for glutamic acid-based dendritic helical poly(phenylacetylenes). sigmaaldrich.com
Materials SciencePreparation of zinc porphyrins for dye-sensitized solar cells (DSSCs). sigmaaldrich.com
Methyl 4-ethynylbenzoatePharmaceuticalsUsed as a pharmaceutical intermediate. chemicalbook.comnih.govsigmaaldrich.com

Functionalization of the Ethynyl Moiety via Diverse Reaction Manifolds

The deprotected terminal alkyne is a versatile functional group that can participate in a wide range of chemical reactions. This reactivity allows for the construction of complex molecules and macromolecular structures through the formation of new carbon-carbon and carbon-heteroatom bonds.

Alkyne-based Click Chemistry Reactions

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them exceptionally reliable for chemical synthesis. tcichemicals.comorganic-chemistry.org The azide-alkyne cycloaddition is the quintessential click reaction, and the terminal alkyne of desilylated this compound is an excellent substrate for this transformation. tcichemicals.comnih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful method for forming a stable 1,4-disubstituted 1,2,3-triazole ring by linking a terminal alkyne with an azide (B81097). nih.govrsc.org This reaction is widely used in polymer chemistry and bioconjugation due to its high efficiency, specificity, and compatibility with a broad range of functional groups and aqueous conditions. rsc.orgnih.gov

In polymer science, 4-ethynylbenzoic acid or its esters can be used as monomers or functionalizing agents. When reacted with azide-functionalized polymers or monomers, they can be used to synthesize block copolymers, graft polymers, or create functional polymer networks. cmu.edubeilstein-journals.org The resulting triazole linkage is highly stable, contributing to the robustness of the final material.

In bioconjugation, the CuAAC reaction enables the precise attachment of molecules like 4-ethynylbenzoic acid to biomolecules such as proteins, peptides, or nucleic acids that have been modified to contain an azide group. nih.gov This strategy is used to label biomolecules with probes, attach drugs to delivery systems, or immobilize enzymes. A key limitation can be the cytotoxicity of the copper catalyst, which requires careful control or the use of specialized ligands to mitigate adverse effects in biological systems. nih.govnih.gov For example, CuAAC has been successfully employed in flow chemistry setups to synthesize therapeutic oligonucleotide bioconjugates with minimal copper contamination and no product degradation. nih.gov

While CuAAC is highly effective, the potential toxicity of the copper catalyst has driven the development of catalyst-free alternatives. The most prominent of these is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). magtech.com.cn This reaction offers exceptional functional group tolerance because it completely avoids the use of a metal catalyst. sigmaaldrich.comsigmaaldrich.com

However, SPAAC relies on a fundamentally different principle than CuAAC. Instead of a simple terminal alkyne like 4-ethynylbenzoic acid, SPAAC requires a highly strained, cyclic alkyne, such as a cyclooctyne (B158145) derivative. magtech.com.cnnih.gov The driving force for the reaction is the release of the substantial ring strain (approximately 18 kcal/mol) in the cyclooctyne upon its [3+2] cycloaddition with an azide. sigmaaldrich.com This inherent reactivity allows the reaction to proceed rapidly at physiological temperatures without any catalyst. nih.gov

Therefore, while the ethynyl moiety of desilylated this compound is ideal for CuAAC, it is not reactive enough to participate in catalyst-free SPAAC reactions. To utilize the benefits of SPAAC, a different synthetic approach is necessary, one that incorporates the benzoic acid motif into a strained cyclic alkyne structure. These strained alkynes are then used to react with azide-modified molecules in biological systems where the presence of a copper catalyst would be detrimental. nih.govnih.gov

Chemical Transformations at the Benzoate (B1203000) Ester Group

The methyl benzoate group of this compound can undergo hydrolysis and transesterification reactions, which are fundamental transformations of esters. wikipedia.org

Hydrolysis: This reaction involves the cleavage of the ester bond to yield a carboxylic acid and methanol. It can be catalyzed by either acid or base (saponification). Base-catalyzed hydrolysis using an aqueous base like sodium hydroxide (NaOH) is typically irreversible as it forms the carboxylate salt (sodium 4-((trimethylsilyl)ethynyl)benzoate). wikipedia.org Subsequent acidification then yields the free carboxylic acid. Studies on methyl benzoates have shown that hydrolysis can be effectively carried out in high-temperature water (200–300 °C) without added solvents, representing a "green" chemical procedure. psu.edu Even sterically hindered esters can be hydrolyzed under these conditions. psu.edu

Transesterification: This process involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst, resulting in the exchange of the alkoxy group. For example, reacting this compound with ethanol (B145695) would produce Ethyl 4-((trimethylsilyl)ethynyl)benzoate and methanol. The reaction of silylated acetylene (B1199291) derivatives with potassium carbonate in methanol (K₂CO₃/MeOH) is a mild method used for desilylation, but it can also effect transesterification or hydrolysis of ester groups present in the molecule. nih.gov

Table 2: Representative Conditions for Hydrolysis of Methyl Benzoates

Substrate Conditions Product Yield Reference
Methyl 2,4,6-trimethylbenzoate H₂O, 300 °C, 2 h 2,4,6-Trimethylbenzoic acid 70% psu.edu
Methyl p-nitrobenzoate H₂O, 250 °C, 2 h p-Nitrobenzoic acid 95% psu.edu

This compound serves as an excellent starting material for the synthesis of 4-((trimethylsilyl)ethynyl)benzoic acid and a wide array of its ester analogues. core.ac.uknih.gov

The primary derivatization is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-((trimethylsilyl)ethynyl)benzoic acid, as described in the previous section. nih.govsigmaaldrich.com This carboxylic acid is a key intermediate for further functionalization.

To create other ester analogues, a common and efficient method involves a two-step sequence:

Conversion of the carboxylic acid to its more reactive acid chloride derivative. This is typically achieved by reacting 4-((trimethylsilyl)ethynyl)benzoic acid with a chlorinating agent like oxalyl chloride or thionyl chloride. core.ac.uk

Reaction of the resulting 4-((trimethylsilyl)ethynyl)benzoyl chloride with various alcohols or phenols. core.ac.uk This is an O-acylation reaction, often carried out in the presence of a base like pyridine, which neutralizes the HCl byproduct. core.ac.uk

This strategy has been used to synthesize a series of novel rod-shaped benzoate compounds with potential applications as liquid crystals. core.ac.uk The trimethylsilyl group can also be removed before or after these transformations to yield terminal alkyne derivatives. nih.gov

Table 3: Examples of Ester Analogues Synthesized from 4-((Trimethylsilyl)ethynyl)benzoic acid

Reactant Phenol (4a-o in source) Linking Group in Product Product Name Reference
4'-Hydroxybiphenyl-4-carbonitrile -O-(p-C₆H₄)-(p-C₆H₄)-CN 4-cyanobiphenyl-4'-yl 4-((trimethylsilyl)ethynyl)benzoate core.ac.uk
4-(4-Pentylcyclohexyl)phenol -O-(p-C₆H₄)-(cyclohexyl)-(C₅H₁₁) 4-(4-pentylcyclohexyl)phenyl 4-((trimethylsilyl)ethynyl)benzoate core.ac.uk
4-(Trifluoromethoxy)phenol -O-(p-C₆H₄)-OCF₃ 4-(trifluoromethoxy)phenyl 4-((trimethylsilyl)ethynyl)benzoate core.ac.uk

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Trimethylsilyl Ethynyl Benzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, spin-spin coupling patterns, and through-bond correlations, a comprehensive picture of the molecular structure can be assembled.

¹H NMR Chemical Shift Analysis and Spin-Spin Coupling Patterns

The ¹H NMR spectrum of Methyl 4-((trimethylsilyl)ethynyl)benzoate provides key information about the proton environment within the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the methyl ester protons, and the trimethylsilyl (B98337) (TMS) group protons.

In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the nine protons of the trimethylsilyl group appear as a sharp singlet at approximately 0.22-0.26 ppm. nih.govrsc.org This upfield shift is characteristic of protons on a silicon atom. The three protons of the methyl ester group also present as a singlet, typically found around 3.89 ppm. nih.gov

The aromatic region of the spectrum displays a more complex pattern. The benzene (B151609) ring is para-substituted, leading to a system that often appears as two doublets. The protons ortho to the ester group (H-3 and H-5) are deshielded due to the electron-withdrawing nature of the carbonyl group and typically resonate as a doublet around 7.95-7.99 ppm. nih.gov The protons ortho to the trimethylsilylethynyl group (H-2 and H-6) are also observed as a doublet, usually appearing slightly upfield around 7.49-7.53 ppm. nih.gov The coupling between these adjacent aromatic protons (a ³J coupling) typically results in a coupling constant of approximately 8 Hz. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.95-7.99d2HAr-H (ortho to -COOCH₃)
7.49-7.53d2HAr-H (ortho to -C≡CSi(CH₃)₃)
3.89s3H-OCH₃
0.22-0.26s9H-Si(CH₃)₃

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

¹³C NMR Chemical Shift Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of this compound.

The carbon atom of the trimethylsilyl group's methyls gives a signal at the most upfield region of the spectrum, typically around -0.10 ppm. rsc.org The methyl carbon of the ester group is found further downfield, usually in the region of 52.3 ppm. core.ac.uk The carbonyl carbon of the ester is significantly deshielded and appears at approximately 167.1 ppm. core.ac.uk

The aromatic carbons exhibit a range of chemical shifts. The quaternary carbon attached to the ester group (C-1) and the quaternary carbon attached to the ethynyl (B1212043) group (C-4) are typically found around 130.1 ppm and 128.6 ppm, respectively. core.ac.uk The protonated aromatic carbons (C-2, C-3, C-5, C-6) resonate in the region of 128.2 to 132.6 ppm. rsc.org The two acetylenic carbons are also distinct, with the carbon attached to the benzene ring appearing at approximately 99.7 ppm and the carbon attached to the TMS group at around 103.2 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
167.1C=O
132.6Ar-C
132.1Ar-C
130.1Ar-C (quaternary)
128.6Ar-C (quaternary)
128.2Ar-C
103.2-C≡C-Si
99.7Ar-C≡C-
52.3-OCH₃
-0.10-Si(CH₃)₃

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Applications of 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show a cross-peak between the two aromatic doublets, confirming the ortho-coupling between the protons on the benzene ring. No other correlations would be anticipated as the methyl ester and TMS protons are isolated singlets.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons. This would show correlations between the aromatic protons and their corresponding aromatic carbons, the methyl ester protons and the OCH₃ carbon, and the TMS protons and the Si(CH₃)₃ carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range (2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular structure. Key expected correlations would include:

The methyl ester protons showing a correlation to the carbonyl carbon.

The aromatic protons ortho to the ester group showing correlations to the carbonyl carbon and the neighboring aromatic carbons.

The aromatic protons ortho to the ethynyl group showing correlations to the acetylenic carbons.

The TMS protons showing a correlation to the acetylenic carbon attached to the silicon atom.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry provides a very precise measurement of a molecule's mass, allowing for the determination of its elemental formula. The computed exact mass of this compound (C₁₃H₁₆O₂Si) is 232.091956283 Da. nih.gov Experimental HRMS would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the elemental composition of the molecule.

Fragmentation Pathway Analysis for Structural Confirmation

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The pattern of these fragments is a unique fingerprint of the molecule's structure. While a detailed experimental fragmentation study for this compound is not extensively reported, a plausible fragmentation pathway can be proposed based on the known fragmentation of similar compounds.

The molecular ion peak ([M]⁺) would be observed at m/z 232. A common fragmentation for trimethylsilyl compounds is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion, which would appear at m/z 217. This is often a prominent peak in the spectrum.

Another characteristic fragmentation pathway for benzoates is the loss of the methoxy (B1213986) group (•OCH₃) from the ester, which would result in a fragment at m/z 201. Subsequent loss of carbon monoxide (CO) from this fragment could lead to a peak at m/z 173.

Further fragmentation could involve the cleavage of the entire ester group or the trimethylsilyl group, leading to a variety of smaller, characteristic ions that can be used to confirm the different components of the molecular structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy is a critical tool for identifying the functional groups within a molecule by measuring the absorption or scattering of light corresponding to specific molecular vibrations.

Characterization of Acetylenic (C≡C), Carbonyl (C=O), and Silyl (Si-C) Functional Groups

The infrared spectrum of this compound and its closely related derivatives provides clear signatures for its key functional groups. Although a complete spectrum for the title compound is not detailed in primary literature, analysis of its derivatives allows for the precise assignment of these characteristic vibrational modes.

The acetylenic C≡C stretching vibration in derivatives of 4-[2-(trimethylsilyl)ethynyl]benzoate is consistently observed in the range of 2152–2162 cm⁻¹. gelest.comslideshare.net This frequency is typical for a substituted alkyne. The carbonyl (C=O) group of the methyl ester function gives rise to a strong absorption band around 1743 cm⁻¹. gelest.comslideshare.net

The trimethylsilyl (TMS) group exhibits several characteristic vibrations. The Si-C bond stretching within the TMS moiety is identified by a strong band typically appearing around 840 cm⁻¹ and another near 755 cm⁻¹. researchgate.net Additionally, a deformation vibration for the Si-(CH₃)₃ group is noted around 1250 cm⁻¹. researchgate.net

Table 1: Characteristic Vibrational Frequencies

Functional Group Bond Frequency Range (cm⁻¹) Reference
Acetylenic C≡C 2152 - 2162 gelest.comslideshare.net
Carbonyl C=O ~1743 gelest.comslideshare.net
Silyl Si-C (stretch) ~840 & ~755 researchgate.net
Silyl Si-(CH₃)₃ (deformation) ~1250 researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms, molecular geometry, and intermolecular interactions in the solid state. researchgate.netnih.gov

Crystal Packing Motifs and Intermolecular Interactions (e.g., C-H···O Hydrogen Bonds)

In the crystalline state, molecules of this compound are organized in layers parallel to the (010) crystallographic plane, adopting a herringbone motif. researchgate.netnih.gov This efficient packing is influenced by the bulky trimethylsilyl groups, which facilitate a close arrangement with adjacent layers. researchgate.netnih.gov

The crystal structure is further stabilized by weak intermolecular C-H···O hydrogen bonds. researchgate.netnih.gov These interactions occur between the hydrogen atoms of the trimethylsilyl's methyl groups and the carbonyl oxygen atom of a neighboring molecule, linking the molecules into chains. researchgate.netnih.gov

Table 2: Hydrogen Bond Geometry

Donor-H···Acceptor D···A Distance (Å) D-H···A Angle (°) Reference
C-H···O 3.470 (4) 151 researchgate.net
C-H···O 3.527 (3) 167 researchgate.net

Molecular Geometry and Conformation in Crystalline State

The compound crystallizes in the orthorhombic space group. researchgate.net The molecule itself is largely planar, with the main exception being the rotating methyl groups of the TMS moiety. The acetylenic C≡C bond distance was determined to be 1.200 (3) Å, which is a typical length for a Csp-Csp bond conjugated with an aromatic ring. researchgate.netnih.gov

Table 3: Crystal Data for this compound

Parameter Value Reference
Crystal System Orthorhombic researchgate.net
a 6.1983 (11) Å researchgate.net
b 7.1194 (12) Å researchgate.net
c 29.530 (5) Å researchgate.net
Volume 1303.1 (4) ų researchgate.net
Z (Molecules per unit cell) 4 researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy investigates the electronic transitions within a molecule. For derivatives of this compound, the electronic absorption spectra show a red shift (a shift to longer wavelengths) compared to a simple aromatic π-π* transition. This indicates an improved π-conjugation system that includes the phenyl ring and the ester linkage. gelest.com

Notably, studies on related compounds suggest that the trimethylsilyl group does not significantly participate in the UV absorption phenomenon. gelest.com The absorption is primarily governed by the π-system of the ethynylbenzoate portion of the molecule. For para-substituted methyl benzoates, the lowest energy absorption band can be complex, sometimes consisting of two overlapping electronic transitions. nist.gov This can lead to situations where the electronic and molecular structure of the molecule changes upon excitation to a higher energy state. nist.gov The primary electronic transitions observed are π → π* transitions, which are common in conjugated systems containing double and triple bonds. youtube.com

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Studies on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting molecular geometries, spectroscopic properties, and reaction energetics.

Experimental analysis through X-ray crystallography has provided precise data on the solid-state conformation of Methyl 4-((trimethylsilyl)ethynyl)benzoate. nih.gov The compound crystallizes in an orthorhombic system, and its molecules are linked by weak C-H···O hydrogen bonds to form chains. nih.gov These chains pack in layers in a herringbone pattern, an arrangement influenced by the bulky trimethylsilyl (B98337) groups which facilitate close packing. nih.gov The acetylenic bond distance (C≡C) was experimentally determined to be 1.200 (3) Å. nih.govresearchgate.net

DFT calculations are a powerful tool for complementing such experimental data. For similar molecules like ethyl 4-aminobenzoate, DFT methods using the B3LYP functional with a 6-311++G(d,p) basis set have been successfully employed to evaluate optimized geometrical parameters and predict fundamental vibrational wavenumbers for IR and Raman spectra. researchgate.net Such calculations can determine the stable geometry from a potential energy surface scan and provide a complete assignment of vibrational modes. researchgate.net While detailed DFT-predicted spectroscopic parameters for this compound are not extensively documented in the literature, the established methodologies suggest that DFT could accurately predict its IR and NMR spectra, further confirming its molecular structure.

Table 1: Experimental Crystal Data for this compound

Parameter Value
Chemical Formula C₁₃H₁₆O₂Si
Molecular Weight 232.35 g/mol
Crystal System Orthorhombic
a 6.1983 (11) Å
b 7.1194 (12) Å
c 29.530 (5) Å
Volume (V) 1303.1 (4) ų
Z 4

Data sourced from Potts et al. (2008). nih.gov

This compound is commonly synthesized via a Sonogashira cross-coupling reaction between trimethylsilylacetylene (B32187) and 4-iodo(methylbenzoate). nih.govresearchgate.net DFT calculations serve as a critical tool for elucidating the intricate details of such reaction mechanisms, including the identification of intermediates and the calculation of transition state structures and their associated energy barriers. This allows for a deeper understanding of the reaction kinetics and thermodynamics.

Currently, specific DFT studies detailing the reaction pathway and transition states for the synthesis or subsequent reactions of this compound are not widely available in published literature. Such computational investigations would be valuable for optimizing reaction conditions and exploring the synthesis of novel derivatives.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its reactivity and optical properties.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity. nih.gov The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net This can lead to higher chemical reactivity and polarizability. nih.gov For many organic compounds, DFT calculations are used to determine the energies of these orbitals and predict the molecule's electronic behavior. nih.gov While specific calculated HOMO-LUMO values for this compound are not reported in the surveyed literature, this type of analysis would be key to understanding its electronic transitions and reactivity in various chemical environments.

Table 2: Conceptual Overview of Frontier Molecular Orbital Analysis

Parameter Description Significance
HOMO Energy Energy of the highest occupied molecular orbital. Relates to the electron-donating ability of the molecule.
LUMO Energy Energy of the lowest unoccupied molecular orbital. Relates to the electron-accepting ability of the molecule.

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap often implies higher reactivity. nih.govresearchgate.net |

The distribution of electron density within a molecule is key to predicting its reactive sites. Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, are often used to visualize this distribution. nih.gov MEP maps use a color scale to indicate electron-rich and electron-poor regions. Typically, red areas signify negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor) and are susceptible to nucleophilic attack. nih.govnih.gov

For this compound, an MEP analysis would likely show negative potential around the electronegative oxygen atoms of the ester group, identifying them as sites for interaction with electrophiles or for forming hydrogen bonds. nih.gov Additionally, global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to provide quantitative predictions of molecular reactivity. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, molecular vibrations, and translational and rotational motion.

For related calamitic (rod-shaped) benzoate (B1203000) molecules, MD simulations have been used to simulate molecular packing in both crystalline and liquid-crystalline phases. researchgate.net Such simulations can help in understanding phase transitions and the behavior of molecules in condensed phases. researchgate.net To date, specific MD simulation studies on this compound have not been reported. This type of computational study would be particularly useful for exploring its conformational flexibility and its interactions in solution or within a material matrix, providing a bridge between its single-molecule properties and its bulk behavior.

Applications in Advanced Materials Science

Precursor in Metal-Organic Frameworks (MOFs) Research

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. blazingprojects.commdpi.com The tunable nature of their pores and high surface areas make them prime candidates for applications like gas storage and catalysis. blazingprojects.comnih.govresearchgate.net Methyl 4-((trimethylsilyl)ethynyl)benzoate is an important precursor in creating the organic linker components of these frameworks. nih.gov

The journey from this compound to a functional MOF begins with its transformation into a suitable organic ligand. The compound itself serves as a precursor for a class of ligands known as ethynylarene-based ligands. nih.gov The synthesis strategy typically involves a two-step process. First, the trimethylsilyl (B98337) (TMS) protecting group is removed from the ethynyl (B1212043) group, followed by the hydrolysis of the methyl ester to a terminal carboxylate group. nih.gov This resultant molecule, p-ethynylbenzoic acid, can then be used in Sonogashira cross-coupling reactions to create longer, rigid, rod-like ligands. researchgate.net

The geometry and functionality of the organic ligand are paramount as they dictate the final topology and properties of the MOF. sci-hub.se The rigid, linear nature of the ethynylarene backbone derived from this precursor is highly desirable for creating robust frameworks with predictable structures. researchgate.net Researchers can design homoditopic ligands, which have identical coordinating groups at each end, or more complex heteroditopic ligands containing different functional units to fine-tune the framework's properties. researchgate.net This strategic design allows for the incorporation of metal ions into M-O-C clusters, leading to novel MOF architectures. nih.gov

Table 1: Synthetic Steps for Ligand Preparation

Step Reaction Purpose
1 Sonogashira cross-coupling Reaction of methyl 4-iodobenzoate (B1621894) with trimethylsilylacetylene (B32187) to form the precursor, this compound. nih.gov
2 Deprotection/Hydrolysis Removal of the trimethylsilyl group and hydrolysis of the methyl ester to yield a carboxylic acid-functionalized ethynylarene ligand. nih.govresearchgate.net

MOFs designed from ethynylarene-based ligands are of significant interest for their potential in gas storage and separation. researchgate.netnih.gov The high porosity, large surface area, and tunable pore chemistry of MOFs make them exceptional candidates for adsorbing gases like hydrogen, methane (B114726), and carbon dioxide. blazingprojects.comescholarship.org

The investigation of these properties involves a suite of characterization techniques. Gas adsorption measurements are performed to determine the material's capacity, selectivity, and uptake kinetics for different gases at various pressures and temperatures. escholarship.org For instance, the evaluation of MOFs for post-combustion CO2 capture involves measuring CO2 and N2 adsorption isotherms to analyze the material's performance in a temperature swing adsorption (TSA) process. escholarship.org The presence of strong CO2 adsorption sites, which can be engineered into the ligand structure, is crucial for this application. escholarship.org Similarly, for methane storage, researchers analyze adsorption isotherms that may feature sharp steps, indicating a reversible phase transition that can lead to high deliverable capacity. escholarship.org Structural analysis using X-ray diffraction is employed to understand the framework's architecture and how it might change upon gas adsorption. escholarship.org

Development of Optoelectronic and Photonic Materials

The conjugated π-system inherent in the ethynylarene structure of this compound derivatives makes them attractive for creating organic electronic materials. These materials have potential applications in optoelectronics and photonics due to their unique optical and electrical properties. researchgate.netmdpi.com

After deprotection of the trimethylsilyl group, the resulting terminal alkyne is a monomer that can undergo polymerization to form polyacetylenes. These polymers possess a conjugated backbone, which is the basis for their electronic properties. researchgate.net One key strategy is the oxidative coupling polymerization of diacetylene monomers, which can be synthesized from ethynyl precursors. This method yields polydiacetylenes (PDAs), a class of linear conjugated polymers known for their intriguing optical properties. mdpi.com

Another approach involves the direct polymerization of ethynyl-containing monomers using transition metal catalysts. researchgate.net The choice of catalyst and reaction conditions can influence the structure and properties of the resulting polymer. By incorporating different functional groups into the monomer before polymerization, researchers can create a wide array of functional polyacetylene derivatives with tailored characteristics. mdpi.com

Polymers with extended π-conjugation, such as the polyacetylene derivatives synthesized from this precursor, are actively investigated for their non-linear optical (NLO) properties. mdpi.com NLO materials are substances whose optical properties change with the intensity of incident light, enabling applications like frequency conversion and all-optical switching. jhuapl.edu

The exploration of NLO properties often focuses on second-order effects like second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. researchgate.net For a material to exhibit second-order NLO effects, it must have a non-centrosymmetric structure. This is often achieved by aligning polar chromophores within the polymer matrix. researchgate.net The NLO response of these materials is quantified by measuring their macroscopic NLO coefficients, such as χ⁽²⁾, using techniques like the Maker fringes method. researchgate.net Theoretical calculations using Density Functional Theory (DFT) are also employed to predict the NLO response of newly designed molecules and polymers, providing insight into structure-property relationships. jmcs.org.mxnih.gov

Liquid Crystalline Materials and Mesophase Behavior

Derivatives of this compound have been shown to form liquid crystals, which are states of matter that have properties between those of conventional liquids and solid crystals. core.ac.uktaylorandfrancis.com This intermediate phase is known as a mesophase. taylorandfrancis.com The rod-like (calamitic) shape of these molecules is a key factor in their ability to form such ordered, fluid phases. core.ac.ukscirp.org

The investigation of these materials reveals that their liquid crystalline behavior is highly dependent on their molecular structure. core.ac.uk For example, compounds containing three phenyl rings linked by an ester group, derived from the core benzoate (B1203000) structure, have been found to exhibit smectic A (SmA) mesophases. researchgate.netcore.ac.uk In a smectic phase, the molecules are arranged in layers.

The stability and temperature range of these mesophases are influenced by factors such as the length of terminal alkyl chains and the presence of polar groups. core.ac.uk It has been observed that increasing the length of an alkyl chain can disrupt the layered packing and reduce the liquid crystal property. researchgate.net Conversely, the introduction of a terminal polar group, such as a nitrile (CN) group, can stabilize the mesophase. core.ac.uk The thermal transitions between crystalline, liquid crystalline, and isotropic liquid phases are typically investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). researchgate.netcore.ac.uk Some of these materials exhibit monotropic behavior, where the liquid crystal phase is only observed upon cooling from the isotropic liquid state. core.ac.uk

Table 2: Mesophase Properties of a Trimethylsilylacetylene Benzoate Derivative

Property Observation
Compound Type Three-phenyl ring ester with a terminal polar nitrile group. core.ac.uk
Mesophase Type Smectic A (SmA). core.ac.uk
Phase Behavior Enantiotropic (observed on both heating and cooling). core.ac.uk
Influencing Factor The terminal polar nitrile group was found to stabilize the mesophase. core.ac.uk

| Characterization | Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC). core.ac.uk |

Perovskite Solar Cells Applications

While the compound itself is not directly used, its derivatives, specifically polyacetylenes, are finding significant application in enhancing the performance and durability of perovskite solar cells (PSCs). rsc.org

A significant challenge hindering the commercialization of perovskite solar cells is their sensitivity to moisture and the presence of performance-limiting defects in the perovskite crystal structure. rsc.org A novel approach to address this involves incorporating polyacetylene derivatives into the perovskite active layer. rsc.orgrsc.org This strategy yields higher-quality perovskite films with larger grains and a lower density of defects. rsc.org

The mechanism for this improvement lies in the chemical interaction between the polymer and the perovskite. The carboxylate moieties present in the polyacetylene derivative efficiently coordinate with undercoordinated lead ions (Pb²⁺) in the perovskite material. rsc.org This interaction effectively passivates defects, which are often located at the grain boundaries and surfaces of the perovskite film. rsc.org By passivating these electronic trap states, non-radiative recombination of charge carriers is suppressed. researchgate.net

This dual-action approach not only passivates defects but also provides a hydrophobic barrier that enhances the device's resistance to moisture. rsc.orgrsc.org The integration of these polymers has led to a significant boost in power conversion efficiency (PCE), with optimized devices reaching 20.41%. rsc.org Crucially, these devices also exhibit excellent long-term stability, retaining 90% of their initial efficiency after being stored in ambient air for 60 days. rsc.org

Table 3: Performance of Perovskite Solar Cells with Polyacetylene Derivatives
ParameterResultSignificance
Power Conversion Efficiency (PCE)20.41%Represents a top-tier efficiency for inverted planar PSCs with all-inorganic charge extraction layers. rsc.org
Long-Term StabilityRetained 90% of initial PCE after 60 daysDemonstrates significantly improved device longevity and moisture endurance in ambient air. rsc.org
Defect State DensityReducedIndicates effective passivation of charge traps, leading to better performance. rsc.org

Summary of improvements in PSCs upon incorporation of polyacetylene derivatives. rsc.org

Porous Covalent Organic Polymers (COPs) for Gas Adsorption

This compound serves as a precursor in the synthesis of ethynylarene-based ligands. nih.gov These ligands are of significant interest for their ability to be incorporated into novel porous crystalline materials, such as Metal-Organic Frameworks (MOFs), which are structurally related to Covalent Organic Polymers (COPs). nih.gov These materials are gaining increasing attention for their potential applications in gas storage, gas separation, and catalysis. nih.gov The synthesis of the title compound is a key step toward creating the building blocks needed for these advanced porous frameworks. nih.gov

Table 4: Crystallographic Data for this compound Precursor
ParameterValue
Molecular FormulaC₁₃H₁₆O₂Si
Molecular Weight232.35
Crystal SystemOrthorhombic
Volume (V)1303.1 (4) ų

Data for the title compound, synthesized as a precursor for ethynylarene derivatives. nih.gov

Role in Organic Synthesis and Medicinal Chemistry Research

Building Block for Complex Organic Molecule Synthesis

The utility of methyl 4-((trimethylsilyl)ethynyl)benzoate as a foundational component in the construction of more elaborate molecular architectures is well-established. Its predictable reactivity makes it an ideal starting material for introducing specific functionalities and increasing molecular complexity.

The ethynyl (B1212043), or alkynyl, functional group is a valuable unit in organic synthesis, often used to construct large π-conjugated systems for applications in organic electronics and materials science. researchgate.net this compound provides a stable and efficient method for incorporating this functionality into molecules. The TMS group ensures the stability of the terminal alkyne during other synthetic steps, preventing unwanted side reactions. harvard.edu Once the core structure is assembled, the TMS group can be easily cleaved to liberate the terminal alkyne, which can then participate in various coupling reactions, such as Glaser or Sonogashira couplings, to extend the carbon framework and build intricate molecular designs. This strategic introduction of the rigid, linear ethynyl linker is fundamental to creating complex and sterically defined molecules.

This compound is a key precursor for a wide array of ethynylbenzene derivatives. nih.gov After deprotection of the silyl group to yield methyl 4-ethynylbenzoate, the terminal alkyne can be coupled with various partners. nbinno.com For instance, it is used in the synthesis of aromatic monomers bearing multiple ethynyl groups, which are precursors for high-carbon-content materials. harvard.edu The ester group on the benzene (B151609) ring also offers a site for modification, such as hydrolysis to the corresponding carboxylic acid or amidation, further expanding the diversity of accessible derivatives. This dual reactivity has been exploited in the synthesis of novel liquid crystalline materials, where the rod-shaped nature of the ethynylbenzene core is a desirable feature. researchgate.net

Intermediates in Pharmaceutical and Agrochemical Development

In the quest for new therapeutic and agrochemical agents, this compound and its deprotected form, methyl 4-ethynylbenzoate, serve as critical intermediates. nbinno.com They provide a versatile scaffold that can be elaborated into a multitude of structures for biological screening.

The ethynylbenzoate framework is a component of numerous biologically active compounds. The compound serves as a precursor for creating novel drug candidates and complex active pharmaceutical ingredients (APIs). nbinno.com For example, its derivatives have been incorporated into ligands designed to form novel metal-organic frameworks (MOFs), which have potential applications in catalysis and gas storage. nih.gov More directly, the structure is a key building block in the synthesis of molecules targeting specific biological pathways relevant to disease.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure correlates with biological activity to optimize drug candidates. mdpi.com this compound is an excellent starting point for generating libraries of related compounds for such studies.

Constitutive Androstane Receptor (CAR) Agonists: The Constitutive Androstane Receptor (CAR, NR1I3) is a nuclear receptor that plays a significant role in hepatic functions and the metabolism of drugs and other substances. nih.govmedchemexpress.com Activation of CAR is a therapeutic strategy for certain metabolic diseases. nih.govresearchgate.net Researchers have synthesized novel CAR agonists based on an imidazo[1,2-a]pyridine structure, where ethynylbenzene derivatives serve as key components. acs.org In these syntheses, analogues of this compound are used to introduce the substituted phenyl ring, which is crucial for potent agonistic activity. SAR studies revealed that modifications to this part of the molecule significantly impact efficacy and selectivity against related receptors like PXR. nih.govacs.org

Derivative ClassModification ExampleBiological Activity
Imidazo[1,2-a]pyridineSubstituted phenyl ring attached via a triazole linkerPotent agonists of CAR with nanomolar EC50 values. acs.org
Coumarin DerivativesVaried substitutions at positions 5, 6, 7, and 8Identified direct CAR activators for potential anti-diabetic applications. researchgate.net

STING Agonists: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. nih.gov Activation of STING has shown significant promise in cancer immunotherapy by triggering antitumor immune responses. nih.govgoogle.com Non-nucleotide small molecules have been developed as STING agonists. nih.govnih.gov Synthetic pathways leading to these agonists often involve building blocks that can introduce specific aromatic groups. The structural motif provided by this compound is relevant for constructing parts of these complex agonists, which must fit precisely into the ligand-binding domain of the STING protein dimer to induce the conformational change required for activation. nih.gov

Strategies for Diversity-Oriented Synthesis and Combinatorial Chemistry

Diversity-oriented synthesis (DOS) is an approach that aims to generate collections of structurally diverse small molecules, in contrast to traditional target-oriented synthesis which focuses on a single product. cam.ac.uksemanticscholar.org The goal of DOS is to explore uncharted areas of "chemical space" to discover new biological functions. semanticscholar.org

This compound is an ideal scaffold for DOS and combinatorial chemistry strategies. Its two distinct and orthogonally reactive functional groups—the ester and the protected alkyne—allow for the creation of a diverse library of compounds from a single starting material. For example, a combinatorial library could be generated through a "split-pool" synthesis approach where:

A portion of the starting material is modified at the ester site (e.g., converted to various amides).

The resulting pool of compounds is then subjected to deprotection of the alkyne.

The liberated alkyne is then reacted with a diverse set of coupling partners (e.g., various aryl halides in a Sonogashira reaction).

This branching pathway allows for the rapid generation of a large number of unique molecular skeletons from a common core, which is a hallmark of diversity-oriented synthesis. semanticscholar.org This strategy enables the efficient production of compound libraries needed for high-throughput screening to identify novel bioactive molecules. cam.ac.uk

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for Enhanced Synthesis and Reactivity

The synthesis and functionalization of methyl 4-((trimethylsilyl)ethynyl)benzoate and related silylalkynes are ripe for innovation through the development of new catalytic methods. While traditional methods often rely on stoichiometric organometallic reagents, future research is moving towards more efficient and selective catalytic processes.

A promising avenue is the exploration of metal-free catalytic systems. For instance, carboxylate-catalyzed C-silylation of terminal alkynes using quaternary ammonium (B1175870) pivalates and commercially available silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) has been reported. acs.org This approach offers mild reaction conditions and tolerance to various functional groups. acs.org Further investigation into expanding the substrate scope and catalyst efficiency for compounds like this compound is a key research direction.

Transition metal catalysis also continues to be a focal point. Recent advancements have seen the use of transition metals to catalyze the silylation of terminal alkynes. acs.org The development of novel catalysts that can directly and selectively functionalize the C-H bonds of the aromatic ring or modulate the reactivity of the silyl-protected alkyne under milder conditions is a significant goal. Such catalysts could lead to more atom-economical and streamlined synthetic routes to complex molecules derived from this compound.

Design and Discovery of New Material Applications with Tailored Properties

The rigid, linear structure imparted by the ethynyl (B1212043) group, combined with the processability offered by the methyl ester and the protective nature of the trimethylsilyl (B98337) group, makes this compound an attractive component for advanced materials.

One of the key applications for ethynylarene-based ligands, for which the title compound is a precursor, is in the development of metal-organic frameworks (MOFs). nih.gov These materials have potential uses in gas storage, separation, and catalysis. nih.gov Future research will focus on designing and synthesizing novel MOFs with tailored pore sizes and functionalities by incorporating derivatives of this compound.

Furthermore, the ethynyl group is a critical component in constructing large π-conjugated systems. researchgate.net These systems are integral to organic electronics, with applications in:

Organic field-effect transistors researchgate.net

Organic solar cells researchgate.net

Organic light-emitting materials researchgate.net

Organic liquid crystal materials researchgate.net

Research into synthesizing and evaluating novel calamitic molecules (rod-shaped liquid crystals) from 4-[2-(trimethylsilyl)ethynyl]benzoates has already shown promise. researchgate.net Future work will likely involve the synthesis of new benzoate (B1203000) derivatives with varying alkoxy chain lengths to fine-tune their liquid crystalline properties. researchgate.net

Advanced Computational Modeling and Machine Learning Approaches in Compound Design and Property Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research. For a molecule like this compound, computational modeling can provide deep insights into its electronic structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be employed to predict the outcomes of reactions and to understand the mechanisms of catalytic processes. For example, DFT has been used to investigate the Rh(III)-hydride species as the active catalyst in dehydrogenative cyclization reactions. nih.gov Applying these methods to predict the reactivity of the different positions on the this compound molecule could guide synthetic efforts.

Machine learning (ML) is an emerging area with the potential to revolutionize materials discovery. By training ML models on existing data from known organosilicon compounds, it may become possible to predict the properties of new, unsynthesized materials derived from this compound. This could significantly accelerate the discovery of new materials with tailored electronic, optical, or mechanical properties for specific applications.

Development of Bio-inspired and Environmentally Sustainable Chemical Transformations

The principles of green chemistry are increasingly influencing the direction of chemical synthesis. mdpi.comresearchgate.net For organosilicon compounds like this compound, there is a strong push to develop more environmentally friendly synthetic methods. mdpi.comresearchgate.net

Future research will likely focus on moving away from traditional methods that may use harsh reagents or generate significant waste. This includes the development of catalytic systems that operate in greener solvents, such as water or supercritical carbon dioxide. researchgate.netresearchgate.net The use of silylation on surfaces in supercritical CO2 is a developing green approach for creating uniform, defect-free coatings. researchgate.net

Bio-inspired catalysis is another exciting frontier. While not yet widely applied to organosilicon chemistry, the principles of enzymatic catalysis—high selectivity, mild conditions, and aqueous environments—offer a paradigm for future synthetic strategies. Developing catalysts that mimic the active sites of enzymes could lead to highly efficient and sustainable methods for synthesizing and functionalizing this compound and its derivatives.

Integration into Multidisciplinary Research Platforms for Addressing Grand Challenges in Science and Technology

The versatility of this compound makes it a candidate for integration into large-scale, multidisciplinary research initiatives aimed at solving major global challenges.

In the field of renewable energy, organosilicon compounds are crucial for solar energy technology, serving as additives or coatings to enhance the performance and efficiency of solar cells. researchgate.net Derivatives of this compound could be explored for applications such as:

Water-repellent coatings researchgate.net

Dust-resistant coatings researchgate.net

Anti-scratch coatings researchgate.net

Anti-reflective coatings researchgate.net

In medicine, silica (B1680970) nanoparticles, derived from silicon compounds, are being investigated for drug delivery systems, offering a platform for controlled release and targeted delivery. researchgate.net The functional handles on this compound could be used to attach biomolecules or targeting ligands, creating sophisticated drug delivery vehicles.

The following table summarizes potential research directions and applications:

Research AreaFocusPotential Applications
Novel Catalysis Metal-free and advanced transition metal catalystsMore efficient, selective, and sustainable synthesis
Materials Science MOFs, liquid crystals, π-conjugated systemsGas storage, electronics, displays, solar cells
Computational Chemistry DFT, machine learningAccelerated discovery of new materials, reaction optimization
Green Chemistry Bio-inspired catalysis, sustainable solventsReduced environmental impact of chemical synthesis
Multidisciplinary Platforms Renewable energy, nanomedicineAdvanced solar cells, targeted drug delivery

Q & A

Q. What are the optimal synthetic routes for Methyl 4-((trimethylsilyl)ethynyl)benzoate, and how do reaction conditions influence yield?

this compound is typically synthesized via Sonogashira coupling between methyl 3-iodobenzoate (or analogous iodinated precursors) and trimethylsilylacetylene. Key variables include:

  • Catalyst system : Pd(PPh₃)₂Cl₂/CuI is commonly used, with triethylamine as a base .
  • Protecting group strategy : The trimethylsilyl (TMS) group stabilizes the alkyne during coupling, preventing undesired side reactions like Glaser coupling .
  • Yield optimization : Sequential steps (e.g., methylation of carboxylic acid precursors) can achieve yields up to 64% over two steps, but deprotection steps (e.g., using tetra-nn-butylammonium fluoride) may reduce overall efficiency .

Q. How is the structure and purity of this compound validated in synthetic workflows?

  • Spectroscopic characterization :
    • ¹H/¹³C NMR : Peaks for the TMS group (~0.25 ppm in ¹H NMR) and ethynyl carbons (~90–100 ppm in ¹³C NMR) confirm connectivity .
    • FT-IR : A sharp absorption band at ~2100–2150 cm⁻¹ corresponds to the C≡C stretch .
  • Chromatographic methods : TLC (e.g., using hexane/ether mixtures) monitors reaction progress, while HPLC or GC-MS assesses purity .

Advanced Research Questions

Q. How does this compound serve as a precursor in synthesizing functionalized macrocycles or coordination complexes?

The alkyne moiety in this compound enables click chemistry or Glaser coupling to construct conjugated systems:

  • Glaser coupling : Oxidative dimerization of terminal alkynes (after TMS deprotection) yields butadiyne-linked dimers, useful in polymer or metal-organic framework (MOF) synthesis .
  • Coordination chemistry : The benzoate ester can act as a ligand for transition metals (e.g., Pd, Cu), facilitating catalytic or photophysical applications .

Q. What challenges arise in reconciling spectroscopic data with computational models for this compound?

  • Discrepancies in NMR shifts : Calculated chemical shifts (via DFT) may deviate from experimental values due to solvent effects or conformational flexibility of the TMS-ethynyl group.
  • Crystallographic validation : Single-crystal X-ray diffraction (using programs like SHELXL ) resolves ambiguities in stereoelectronic effects, but crystallization is hindered by the compound’s low polarity .

Q. How can conflicting reactivity outcomes in cross-coupling reactions involving this compound be troubleshooted?

  • Side reactions : Competing proto-desilylation or homocoupling may occur if Pd catalyst loading or temperature is suboptimal.
  • Mitigation strategies :
    • Use excess trimethylsilylacetylene to drive coupling efficiency .
    • Monitor reaction progress via TLC to terminate before side reactions dominate .

Methodological Considerations

Q. What analytical techniques are critical for assessing degradation or stability of this compound under storage or reaction conditions?

  • Stability studies :
    • Thermogravimetric analysis (TGA) : Evaluates thermal decomposition thresholds.
    • UV-Vis spectroscopy : Tracks photooxidation of the ethynyl group under light exposure .
  • Hydrolytic sensitivity : The ester group may hydrolyze in basic aqueous conditions, necessitating anhydrous storage .

Q. How does this compound compare to non-silylated analogs in electronic or material applications?

  • Electronic properties : The TMS group lowers the HOMO-LUMO gap compared to non-silylated analogs, enhancing conductivity in organic semiconductors .
  • Steric effects : The bulky TMS group can hinder π-stacking in crystalline phases, affecting material morphology .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported yields or spectroscopic data across studies?

  • Yield variability : Differences in Pd catalyst purity or solvent dryness (e.g., trace water in THF) significantly impact coupling efficiency .
  • NMR inconsistencies : Solvent choice (CDCl₃ vs. DMSO-d₆) or residual protons in deuterated solvents may shift baseline signals .

Advanced Applications in Materials Science

Q. What role does this compound play in synthesizing photoactive or stimuli-responsive materials?

  • Photo-crosslinking : The ethynyl group undergoes [2+2] cycloaddition under UV light, enabling polymer network formation .
  • Surface functionalization : Used to modify graphene or carbon nanotubes via covalent attachment, enhancing interfacial properties in composites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.